2-Chloro-N-(1-hydroxy-3-phenylpropan-2-YL)acetamide

Description

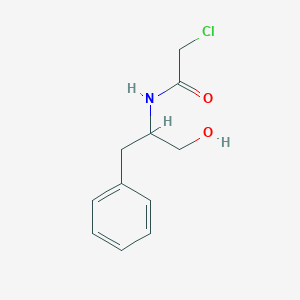

Chemical Structure and Synthesis The compound 2-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)acetamide (IUPAC name: N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-2-chloroacetamide) is characterized by a chloroacetamide backbone with a (S)-configured 1-hydroxy-3-phenylpropan-2-yl substituent. Its molecular formula is C₁₁H₁₅ClNO₂, with a molecular weight of 229.7 g/mol (193.24 when excluding chlorine isotope variations) . The hydroxyl group at the propan-2-yl position and the phenyl ring contribute to its stereochemical and physicochemical properties, including hydrogen-bonding capacity and solubility in polar solvents like methanol .

Synthesis The compound is synthesized via a reaction between L-phenylalaninol (3.31 mmol) and chloroacetyl chloride (3.97 mmol) in dichloromethane, catalyzed by triethylamine. The reaction proceeds at 0°C for 30 minutes, followed by gradual warming to room temperature .

Properties

IUPAC Name |

2-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c12-7-11(15)13-10(8-14)6-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOHWQJCNBTFLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 2-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)acetamide

General Synthetic Strategy

The synthesis of this compound generally follows a two-stage approach:

- Stage 1: Preparation of the amino alcohol precursor, typically a chiral 1-hydroxy-3-phenylpropan-2-amine derivative.

- Stage 2: Acylation of the amino alcohol with chloroacetyl chloride to form the target chloroacetamide.

This approach leverages the nucleophilicity of the amine group to react with chloroacetyl chloride under controlled conditions, while preserving the hydroxy functionality.

Detailed Synthetic Procedure

Preparation of the Amino Alcohol Precursor

The amino alcohol, (2S)-1-hydroxy-3-phenylpropan-2-amine or its protected derivatives, can be prepared from L-tyrosine or related phenylalanine derivatives through the following steps:

- Esterification: Conversion of L-tyrosine to methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride by reaction with methanol and thionyl chloride under cold conditions.

- Protection: Protection of the phenolic hydroxy group as methoxymethyl ether (MOM) by reaction with chloromethyl methyl ether and a base such as N,N-diisopropylethylamine in dichloromethane.

- Hydrogenation: Catalytic hydrogenation of the protected amino acid ester to yield the corresponding amino alcohol, (2S)-2-amino-3-[4-(methoxymethoxy)phenyl]propan-1-ol, using Pd-C catalyst under hydrogen atmosphere.

This sequence ensures the amino alcohol is obtained with the hydroxy group protected, facilitating subsequent reactions without side reactions at the phenol site.

Acylation with Chloroacetyl Chloride

The amino alcohol or its protected form is then reacted with chloroacetyl chloride to introduce the chloroacetamide moiety:

- The amino alcohol is dissolved in an aprotic solvent such as tetrahydrofuran (THF).

- Chloroacetyl chloride is added dropwise at low temperature (0°C) to control reactivity.

- The reaction mixture is stirred for 1 to 4 hours at controlled temperature to ensure completion.

- The product is isolated by filtration, solvent evaporation, and washing with organic solvents like ethyl acetate and n-pentane to yield the crude chloroacetamide.

- Purification is achieved by recrystallization or chromatographic techniques as needed.

This reaction is typically carried out under inert atmosphere to prevent hydrolysis and side reactions.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Amino acid esterification | L-Tyrosine + Thionyl chloride + Methanol (0°C to RT, 16 hr) | High yield of methyl ester hydrochloride |

| Phenol protection | Chloromethyl methyl ether + N,N-Diisopropylethylamine (0°C to RT, overnight) | Protects phenol to prevent side reactions |

| Hydrogenation | Pd-C catalyst, Methanol, H2 (30 PSI), 5 hr | Converts ester to amino alcohol |

| Acylation | Chloroacetyl chloride + THF (0°C, 1-4 hr) | Controlled addition prevents overreaction |

Analysis of Preparation Methods

Advantages

- The stepwise protection and deprotection strategy allows selective functional group transformations without unwanted side reactions.

- Use of mild reaction conditions (0–25°C) minimizes decomposition and racemization.

- Hydrogenation step provides stereochemically pure amino alcohol, essential for biological activity.

- The acylation with chloroacetyl chloride is straightforward and high-yielding.

Challenges and Considerations

- The hydroxy group on the phenylpropanol moiety requires protection to avoid competing acylation or side reactions.

- The reaction of chloroacetyl chloride must be carefully controlled to avoid formation of N,O-diacylated by-products.

- Purification can be complicated due to close polarity of starting materials and products; recrystallization and chromatographic methods are necessary.

- Handling of chloroacetyl chloride requires strict moisture exclusion due to its sensitivity and corrosive nature.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Outcome/Remarks |

|---|---|---|

| Amino acid esterification | L-Tyrosine, Thionyl chloride, Methanol | Methyl ester hydrochloride formed |

| Phenol protection | Chloromethyl methyl ether, Base (DIPEA) | Phenol protected as MOM ether |

| Hydrogenation | Pd-C, H2 gas, Methanol | Amino alcohol obtained |

| Acylation with chloroacetyl chloride | Chloroacetyl chloride, THF, 0°C | Target chloroacetamide synthesized |

| Purification | Filtration, solvent evaporation, recrystallization | High purity product isolated |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The chloro group can be reduced to form amines or other derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

2-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in various biological effects. The hydroxyphenylpropanol moiety may also contribute to its activity by interacting with other molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Chloroacetamides

Substituent Variations and Physicochemical Properties

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Hydrogen Bonding: The hydroxyl group in the target compound increases its polarity and solubility in polar solvents compared to non-hydroxylated analogs like NPCA or adamantyl derivatives .

- Stereochemistry : Both the target compound and s-metolachlor exhibit (S)-configured substituents, which are critical for their biological activity (e.g., herbicidal efficacy in s-metolachlor) .

- Heterocyclic Influence : Thiazole-containing analogs (e.g., 2-chloro-N-(thiazol-2-yl)acetamide) display enhanced π-π stacking and electronic delocalization, favoring interactions in pharmaceutical contexts .

Key Observations :

- Temperature Sensitivity : The target compound’s synthesis occurs under mild conditions (0°C to RT), unlike oxadiazole derivatives requiring reflux .

- Stereoselectivity: s-Metolachlor synthesis demands chiral catalysts, whereas the target compound’s (S)-configuration originates from L-phenylalaninol .

Research Findings and Implications

- Hydroxyl Group Impact : The hydroxyl group in the target compound enhances aqueous solubility (logP ~1.2) compared to NPCA (logP ~2.5), critical for bioavailability in drug design .

- Chirality and Bioactivity : The (S)-configuration in both the target compound and s-metolachlor underlines the importance of enantiopurity in agrochemical and pharmacological efficacy .

- Environmental Concerns : Chloroacetamide herbicides like s-metolachlor require monitoring due to groundwater contamination risks, whereas hydroxylated analogs may degrade more readily .

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)acetamide, and how are intermediates characterized?

The compound can be synthesized via nucleophilic substitution or amidation reactions. A common approach involves reacting chloroacetyl chloride with a hydroxyl-substituted phenylpropan-2-amine derivative under controlled pH (e.g., in dichloromethane with triethylamine as a base). Intermediates are typically characterized using FT-IR (to confirm carbonyl and amide bonds) and H/C NMR (to verify regioselectivity and hydrogen bonding patterns) . For scalability, continuous flow reactors may optimize reaction efficiency, as noted in similar chloroacetamide syntheses .

Q. How is the purity and stability of this compound validated in experimental settings?

Purity is assessed via HPLC with UV detection (λ = 210–254 nm) and melting point analysis . Stability studies under varying temperatures and pH conditions (e.g., 4°C, 25°C, and 40°C) are conducted using accelerated degradation protocols. Mass spectrometry (LC-MS) identifies degradation products, such as hydrolyzed chloroacetic acid derivatives .

Q. What spectroscopic techniques are critical for structural confirmation?

Key techniques include:

- X-ray crystallography for absolute configuration determination (e.g., triclinic crystal systems with P1 space groups, as seen in structurally related acetamides) .

- 2D NMR (COSY, HSQC) to resolve coupling patterns and confirm the hydroxy-phenylpropan-2-yl substituent .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in molecular conformation predictions?

For example, syn vs. anti conformations of the N–H bond relative to substituents (e.g., meta-methyl groups) are resolved via single-crystal X-ray diffraction . Discrepancies between computational models (e.g., DFT) and experimental data may arise from intermolecular hydrogen bonding (e.g., N–H⋯O interactions), which stabilize specific conformations . Refinement using SHELXL (with R factors < 0.05) ensures accuracy in bond-length and angle measurements .

Q. What strategies address conflicting bioactivity data in structure-activity relationship (SAR) studies?

Discrepancies in antimicrobial or cytotoxic activity may arise from stereochemical variations or impurities. Solutions include:

Q. How can computational modeling optimize reaction pathways for derivatives?

Density Functional Theory (DFT) calculates transition-state energies to predict regioselectivity in electrophilic substitutions (e.g., nitration or halogenation). For example, meta-directing effects of the hydroxy group can be modeled using Gaussian09 with B3LYP/6-31G(d) basis sets . Reaction barriers for competing pathways (e.g., C–H activation vs. nucleophilic attack) guide solvent and catalyst selection.

Methodological Guidance

Designing a crystallization protocol for X-ray analysis:

- Use slow evaporation from a 1:1 ethanol/water mixture.

- Monitor crystal growth under polarized light to ensure monocrystalline samples.

- Collect data on a Bruker APEX CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) and refine with SHELXTL .

Evaluating intermolecular interactions in solid-state structures:

Analyze Hirshfeld surfaces (CrystalExplorer) to quantify hydrogen-bonding contributions (e.g., N–H⋯O vs. C–H⋯Cl interactions). Compare packing motifs with similar compounds (e.g., 2-chloro-N-(3-nitrophenyl)acetamide) to identify stabilizing forces .

Troubleshooting synthetic yields in amidation reactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.